3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
Description
3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a heterocyclic compound featuring a chromen-4-one core substituted at position 3 with a 1,3-benzothiazole moiety and at position 7 with a 2-methylpropanoate ester.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-11(2)20(23)25-12-7-8-13-16(9-12)24-10-14(18(13)22)19-21-15-5-3-4-6-17(15)26-19/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKALTLWQAWQQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, which is then further reacted with appropriate reagents to introduce the chromen-4-one moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help achieve higher yields and purities, making the process suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its derivatives have been investigated for their potential use in treating various diseases, such as cancer and neurological disorders.
Industry: In industry, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its structural analogs, emphasizing substituent effects, physicochemical properties, and inferred bioactivity.
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-Phenylprop-2-enoate
- Structure: The chromenone core is substituted with a benzothiazole at position 3 and a cinnamate (E-3-phenylprop-2-enoate) ester at position 6.
- Key Differences: Replacement of 2-methylpropanoate with a bulkier cinnamate group increases molecular weight (425.5 g/mol vs. ~375 g/mol for the target compound) and introduces additional π-conjugation.
- The increased lipophilicity (XLogP3 = 5.5) could favor cellular uptake but reduce solubility .
Ethyl 2-{[3-(2-Methyl-1,3-thiazol-4-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate
- Structure: Features a 2-methylthiazole at position 3, a trifluoromethyl group at position 2, and an ethoxypropanoate ester at position 7.
- Implications: The trifluoromethyl group may improve metabolic stability and binding affinity to hydrophobic enzyme pockets. The ethoxypropanoate ester offers moderate lipophilicity compared to 2-methylpropanoate .
3-(1,3-Benzothiazol-2-yl)-2,6-Diethyl-4-oxo-4H-chromen-7-yl Propanoate
- Structure: Includes ethyl substituents at positions 2 and 6 of the chromenone core, with a propanoate ester at position 7.
- The propanoate ester (vs. 2-methylpropanoate) lacks branching, reducing steric bulk.
- Implications : Ethyl substitutions may hinder intermolecular interactions but improve thermal stability. The linear ester could enhance solubility compared to branched analogs .
Ethyl 2-[(6-Bromo-1,3-benzothiazol-2-yl)thio]-2-methylpropanoate
- Structure: A brominated benzothiazole linked via a thioether to a 2-methylpropanoate ester.
- Key Differences: The bromine atom at position 6 of the benzothiazole increases molecular weight and polarizability. The thioether linkage replaces the chromenone core, altering electronic properties.
- Implications : Bromine enhances halogen bonding with biological targets, while the thioether may improve radical scavenging activity. This compound’s IR data (1741 cm⁻¹) confirms ester carbonyl stability .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Benzothiazole vs. Thiazole : Benzothiazole’s extended aromatic system improves DNA intercalation and topoisomerase inhibition, as seen in anticancer agents like doxorubicin analogs. Thiazole-containing compounds (e.g., ) may exhibit narrower target specificity .
Pharmacokinetic Considerations
- Lipophilicity : Compounds with higher XLogP3 values (e.g., cinnamate derivative at 5.5 ) may exhibit better blood-brain barrier penetration but poorer aqueous solubility.
- Electron-Withdrawing Groups : Trifluoromethyl () and bromine () substituents enhance oxidative stability and binding to electron-rich enzyme active sites.
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a synthetic organic molecule that combines structural features of benzothiazole and chromone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C19H17N1O4S
- Molecular Weight : 357.41 g/mol
- CAS Number : 610760-64-0
Anticancer Activity
Research indicates that derivatives of benzothiazole and chromone exhibit significant anticancer properties. A study demonstrated that compounds similar to 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl propanoate showed cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival in cancerous cells. It is believed to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Study 1: Antitumor Activity
A study conducted on the effects of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl propanoate on HepG2 human hepatoblastoma cells showed significant cytotoxic effects. The compound was administered at varying concentrations, revealing a dose-dependent response with an IC50 value of approximately 18 µM.
Study 2: Antimicrobial Testing
In another study assessing antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broad spectrum of activity, particularly against S. aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Q & A
Basic: What synthetic strategies are employed to optimize the multi-step synthesis of 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate?
Answer:
Synthesis typically involves sequential coupling of benzothiazole, chromenone, and ester moieties. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) .
- Chromenone synthesis : Condensation of substituted salicylaldehydes with β-keto esters via the Kostanecki-Robinson reaction .
- Esterification : Coupling the chromenone intermediate with 2-methylpropanoic acid using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents .
Reaction progress is monitored via thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) as the mobile phase .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign signals for benzothiazole protons (δ 7.5–8.5 ppm), chromenone carbonyl (δ 165–170 ppm), and ester methyl groups (δ 1.2–1.3 ppm) .
- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and chromenone C=O (1650–1680 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z 409.12 for C₂₂H₁₇NO₄S) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?
Answer:
- Crystallization : Grow crystals via slow evaporation of a dichloromethane/methanol (1:1) solution .
- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : Apply SHELXL-2018 for structure solution, refining anisotropic displacement parameters and validating bond lengths/angles against crystallographic databases .
Example: A related chromenone derivative showed a dihedral angle of 12.5° between benzothiazole and chromenone planes, influencing π-π stacking interactions .
Advanced: What experimental approaches elucidate the biological targets and mechanisms of action?
Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or phosphatases (e.g., LMWPTP) using fluorogenic substrates .
- Receptor binding studies : Radiolabeled competitive assays (e.g., [³H]-ligand displacement) to quantify affinity for G-protein-coupled receptors .
- Molecular docking : Simulate interactions with target proteins (e.g., PDB ID: 1T46) using AutoDock Vina. The benzothiazole moiety may occupy hydrophobic pockets, while the chromenone carbonyl forms hydrogen bonds .
Advanced: How do structural modifications (e.g., halogenation) impact bioactivity in SAR studies?
Answer:
- Halogenation at C-6 : Bromine substitution increases lipophilicity (LogP +0.5) and enhances antiproliferative activity (IC₅₀ reduced from 12 µM to 4 µM in MCF-7 cells) .
- Ester group variation : Replacing 2-methylpropanoate with thiophene-2-carboxylate improves solubility (DMSO solubility >10 mg/mL) but reduces metabolic stability .
- Data analysis : Compare IC₅₀ values across analogs using ANOVA (p < 0.05) to identify statistically significant trends .
Basic: How is analytical purity ensured during synthesis?
Answer:
- TLC monitoring : Track reaction progress using silica gel plates and UV visualization (Rf = 0.4–0.6 for the final product) .
- Column chromatography : Purify crude products with silica gel (60–120 mesh) and hexane/ethyl acetate (gradient elution) .
- HPLC validation : Ensure ≤5% impurities using a 220 nm UV detector and 1.0 mL/min flow rate .
Basic: What solubility and formulation challenges are associated with this compound?
Answer:
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (10 mM) for in vitro assays .
- Formulation : Nanoemulsions (e.g., Tween-80/PEG 400) improve bioavailability in pharmacokinetic studies (AUC increased by 2.5× in rat models) .
Advanced: How is compound stability assessed under varying storage conditions?
Answer:
- Forced degradation : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC (e.g., 5% degradation at 40°C) .
- Long-term stability : Store at –20°C in amber vials under argon; no significant degradation observed over 6 months .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Answer:
- Meta-analysis : Aggregate data from kinase inhibition assays (e.g., PubChem AID 1259351) and apply Cohen’s d to quantify effect sizes .
- Proteomic profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify off-target interactions .
Advanced: What computational tools predict metabolic pathways and toxicity?
Answer:
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 as primary metabolizer) .
- Toxicity screening : Employ ProTox-II to predict hepatotoxicity (probability score: 0.72) and mutagenicity (Ames test: negative) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
